molecular formula C9H15N B13551962 Dispiro[3.0.3.1]nonan-9-amine

Dispiro[3.0.3.1]nonan-9-amine

Cat. No.: B13551962
M. Wt: 137.22 g/mol
InChI Key: ZJTJDVBRWOOUDK-UHFFFAOYSA-N
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Description

Dispiro[3.0.3.1]nonan-9-amine is a unique organic compound characterized by its distinctive spirocyclic structure. The compound features two cyclopropane rings fused to a central nonane ring, with an amine group attached at the ninth position. This structural arrangement imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.3.1]nonan-9-amine typically involves the formation of the spirocyclic framework followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide can yield spiro[cyclopropane-1,9′-fluorene] through a Corey–Chaykovsky reaction . This intermediate can then be further modified to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chelating ligands to stabilize intermediates are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.3.1]nonan-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dispiro[3.0.3.1]nonan-9-amine finds applications in several scientific research domains:

Mechanism of Action

The mechanism of action of Dispiro[3.0.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also impart rigidity and stability, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Dispiro[3.0.3.1]nonan-9-amine is unique due to its specific ring structure and the presence of an amine group at the ninth position. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .

Biological Activity

Dispiro[3.0.3.1]nonan-9-amine is a compound of interest due to its unique structural features and potential biological activities. This article provides an overview of the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of dispiro compounds typically involves multi-step reactions that can yield various derivatives. The specific synthetic pathways for this compound often include:

  • Reagents : Common reagents used in the synthesis include isatin and sarcosine, which undergo cyclization to form iminium intermediates.
  • Mechanism : The reaction mechanism involves the formation of a 1,3-dipole that selectively attacks double bonds in other cyclic compounds, leading to the desired dispiro structure.

Cytotoxicity and Selectivity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including prostate cancer (LNCaP) and colon cancer (HCT116). The selectivity index (SI) values indicate the effectiveness of this compound in inhibiting cell growth relative to non-cancerous cells.

Cell Line IC50 (µM) Selectivity Index (SI)
LNCaP5.24
HCT1168.13
HEK29321.4-

These results suggest that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit the interaction between p53 and MDM2, leading to increased levels of p53 protein and subsequent activation of pro-apoptotic pathways.
  • Induction of Apoptosis : Flow cytometry studies indicate that treated cancer cells undergo early apoptosis, as evidenced by annexin V staining.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer Cells : In a controlled study, administration of the compound led to a significant reduction in cell viability in LNCaP cells, with observed morphological changes consistent with apoptosis.
  • Toxicological Assessment : In vivo studies demonstrated that doses up to 2500 mg/kg did not result in mortality among test subjects, although signs of mild toxicity were noted, such as decreased motor activity and transient liver enlargement.

Discussion

The biological activity of this compound is promising, particularly in its potential application as an anticancer agent due to its selective cytotoxicity and ability to induce apoptosis through modulation of key protein interactions involved in cell cycle regulation.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

dispiro[3.0.35.14]nonan-9-amine

InChI

InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2

InChI Key

ZJTJDVBRWOOUDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C23CCC3)N

Origin of Product

United States

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